3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a useful research compound. Its molecular formula is C18H18BrFN2OS and its molecular weight is 409.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Anti-inflammatory Potential : A study discussed the synthesis of novel imidazo[2,1-b][1,3]thiazine derivatives, with a focus on anti-inflammatory applications. The compounds exhibited promising anti-inflammatory activity, indicating potential for further research in this area (Biointerface Research in Applied Chemistry, 2022).
Anticancer Applications : Research on similar compounds, such as 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives, has shown potent anticancer activities. These studies indicate the potential of such compounds in developing new chemotherapeutic agents (European journal of medicinal chemistry, 2011).
Growth Regulatory Activity in Plants : Another research found that certain derivatives of imidazo[2,1-b][1,3]thiazines can influence the physiological development of plant seedlings, demonstrating their potential use in agricultural research (Voprosy Khimii i Khimicheskoi Tekhnologii, 2022).
Structural and Chemical Properties
Structural Analysis : A study focusing on 6-(4-fluorophenyl)-8-phenyl-2,3-dihydro-4H-imidazo[5,1-b][1,3]thiazin-4-one provided insights into its structural properties, highlighting an unusual [6-5] fused-ring system. Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds (Acta crystallographica. Section C, Crystal structure communications, 2007).
Synthesis Techniques : Research on the synthesis of imidazo[2,1-b][1,3]thiazines, including methods for introducing various substituents, contributes to the understanding of how these compounds can be modified for different applications. This is important for tailoring their properties for specific scientific research purposes (Tetrahedron Letters, 2008).
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Some derivatives of imidazo[2,1-b][1,3]thiazines have shown promising antimicrobial activity against various pathogens, indicating their potential as novel antimicrobial agents (European journal of medicinal chemistry, 2020).
Potential in Antiviral Drug Discovery : While not directly focusing on imidazo[2,1-b][1,3]thiazines, a review on antiviral drug discovery includes discussions on similar compounds, suggesting that research in this area could potentially extend to the study of imidazo[2,1-b][1,3]thiazines for antiviral applications (Medicinal Research Reviews, 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to interact with a variety of biological targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antimicrobial, antitubercular, and antioxidant activities . These activities suggest that the compound may interact with its targets, leading to inhibition or modulation of their function.
Biochemical Pathways
Based on its reported antimicrobial, antitubercular, and antioxidant activities , it can be inferred that the compound may interfere with the biochemical pathways related to these functions. For instance, its antioxidant activity suggests that it may be involved in neutralizing harmful free radicals in the body.
Result of Action
The compound has been reported to exhibit antimicrobial, antitubercular, and antioxidant activities . This suggests that the compound’s action results in the inhibition of microbial growth, the suppression of Mycobacterium tuberculosis, and the neutralization of harmful free radicals.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN2OS.BrH/c19-15-9-7-14(8-10-15)18(22)13-20(16-5-2-1-3-6-16)17-21(18)11-4-12-23-17;/h1-3,5-10,22H,4,11-13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYFIUGDZNJVJZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)SC1.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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